Sélexipag

Vue d'ensemble

Description

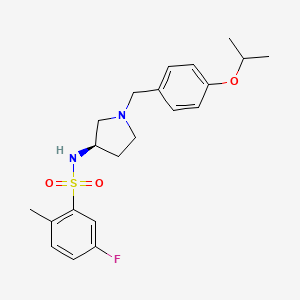

Le sélexipag est un médicament développé par Actelion Pharmaceuticals pour le traitement de l'hypertension artérielle pulmonaire (HAP). Il s'agit d'un agoniste sélectif du récepteur de la prostacycline qui contribue à réduire la pression élevée dans les vaisseaux sanguins irriguant les poumons, améliorant ainsi les symptômes et retardant la progression de la maladie .

Applications De Recherche Scientifique

Selexipag is primarily used in the treatment of pulmonary arterial hypertension. It has been shown to significantly reduce the risk of disease progression and hospitalization in patients with PAH . Additionally, Selexipag and its related impurities have been studied in pharmacokinetic studies using LC-MS/MS methods . The compound’s ability to act as a selective prostacyclin receptor agonist makes it a valuable tool in research focused on vasodilation and the inhibition of platelet aggregation .

Mécanisme D'action

Target of Action

Selexipag is a selective prostacyclin (IP) receptor agonist . The key features of pulmonary arterial hypertension include a decrease in prostacyclin and prostacyclin synthase (the enzyme that helps produce prostacyclin) in the lung .

Mode of Action

Selexipag and its active metabolite, ACT-333679, act on the prostacyclin receptor of lung tissue . ACT-333679 is approximately 37-fold more potent than Selexipag . They are selective for the prostacyclin receptor . Binding to this receptor leads to three major effects: increased vasodilation of the arteries, decreased cell proliferation, and inhibition of platelet aggregation .

Biochemical Pathways

Selexipag targets the prostacyclin pathway, one of the key pathways involved in the pathology of pulmonary arterial hypertension (PAH) . Patients with PAH have a deficiency of prostacyclin and prostacyclin synthase . Selexipag and its active metabolite can mimic the biological activity of prostacyclin, improving the damaged pulmonary artery endothelium-dependent dilation .

Pharmacokinetics

Selexipag is hydrolyzed to its active metabolite ACT-333679 by carboxylesterase 1 . Both Selexipag and ACT-333679 undergo oxidative metabolism (CYP2C8 and CYP3A4) to form hydroxylated and dealkylated products . The absolute oral bioavailability of Selexipag is approximately 50% . The half-life of Selexipag and ACT-333679 is 0.8–2.5 hours and 6.2–13.5 hours, respectively .

Result of Action

Selexipag was approved by the United States FDA on December 22, 2015, for the treatment of pulmonary arterial hypertension (PAH) to delay disease progression and reduce the risk of hospitalization . It increases vasodilation in the pulmonary circulation and decreases elevated pressure in the blood vessels supplying blood to the lungs .

Action Environment

The efficacy and safety of Selexipag have been demonstrated in clinical trials . It’s important to note that the effectiveness of any medication can be influenced by a variety of factors, including the patient’s overall health, the presence of other medical conditions, and individual variations in metabolism and drug interactions.

Analyse Biochimique

Biochemical Properties

Selexipag plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It primarily targets the prostacyclin receptor (IP receptor), which is a G-protein-coupled receptor involved in vasodilation . By binding to this receptor, Selexipag activates a signaling cascade that leads to the relaxation of smooth muscle cells in the pulmonary arteries. Additionally, Selexipag interacts with enzymes such as cytochrome P450, which is involved in its metabolism .

Cellular Effects

Selexipag exerts significant effects on various types of cells and cellular processes. In endothelial cells, it promotes the production of cyclic adenosine monophosphate (cAMP), a secondary messenger that plays a key role in cell signaling pathways . This increase in cAMP levels leads to the relaxation of smooth muscle cells and the dilation of blood vessels. Selexipag also influences gene expression by modulating the activity of transcription factors involved in the regulation of genes associated with vasodilation and inflammation .

Molecular Mechanism

The molecular mechanism of Selexipag involves its binding to the prostacyclin receptor, which triggers a series of intracellular events. Upon binding, Selexipag activates adenylate cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP . The elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates target proteins involved in smooth muscle relaxation and vasodilation. Additionally, Selexipag inhibits the activity of certain enzymes, such as phosphodiesterases, which degrade cAMP, thereby prolonging its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Selexipag have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that Selexipag maintains its efficacy in reducing pulmonary arterial pressure and improving symptoms of PAH. Prolonged exposure to Selexipag may lead to adaptive changes in cellular function, such as desensitization of the prostacyclin receptor .

Dosage Effects in Animal Models

The effects of Selexipag vary with different dosages in animal models. At low doses, Selexipag effectively reduces pulmonary arterial pressure without causing significant adverse effects . At higher doses, the compound may induce toxic effects, such as liver enzyme elevations and gastrointestinal disturbances . Threshold effects have been observed, where the therapeutic benefits of Selexipag plateau at certain dosage levels, beyond which no additional improvements are seen .

Metabolic Pathways

Selexipag is metabolized primarily by the liver, where it undergoes extensive biotransformation . The compound is converted into its active metabolite, which retains the ability to bind to the prostacyclin receptor and exert its vasodilatory effects. Enzymes such as cytochrome P450 play a key role in the metabolism of Selexipag, facilitating its conversion into various metabolites . These metabolic pathways are crucial for the elimination of Selexipag from the body and the regulation of its pharmacological activity .

Transport and Distribution

Within cells and tissues, Selexipag is transported and distributed through various mechanisms. The compound is taken up by endothelial cells via specific transporters, which facilitate its entry into the intracellular environment . Once inside the cells, Selexipag can interact with its target receptors and exert its effects. The distribution of Selexipag within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

Selexipag exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with the prostacyclin receptor . Additionally, Selexipag may undergo post-translational modifications that direct it to specific cellular compartments, such as the endoplasmic reticulum or Golgi apparatus . These targeting signals ensure that Selexipag reaches its intended site of action and exerts its therapeutic effects .

Méthodes De Préparation

La synthèse du sélexipag implique plusieurs étapes. Le matériau de départ principal, la 2-chloro-5,6-diphénylpyrazine, est mis en réaction avec le 4-(isopropylamino)-1-butanol pour donner le 4-[N-(5,6-diphénylpyrazin-2-yl)-N-isopropylamino]-1-butanol. Cet intermédiaire est ensuite mis en réaction avec le bromoacétate de tert-butyle pour former l'ester tert-butylique de l'acide 2-{4-[N-(5,6-diphénylpyrazin-2-yl)-N-isopropylamino]butyloxy}acétique. L'ester est hydrolysé pour donner l'acide 2-{4-[N-(5,6-diphénylpyrazin-2-yl)-N-isopropylamino]butyloxy}acétique, qui est ensuite mis en réaction avec le méthanesulfonamide en présence de CDI et de DABCO pour former le this compound .

Analyse Des Réactions Chimiques

Le sélexipag subit diverses réactions chimiques, notamment l'hydrolyse et le métabolisme oxydatif. L'hydrolyse de l'acylsulfonamide par la carboxylestérase hépatique donne son métabolite actif, ACT-333679. Le métabolisme oxydatif catalysé par le CYP3A4 et le CYP2C8 donne des produits hydroxylés et désalkylés . Les réactifs courants utilisés dans ces réactions comprennent l'acide formique, l'acétonitrile et divers tampons .

Applications de la recherche scientifique

Le this compound est principalement utilisé dans le traitement de l'hypertension artérielle pulmonaire. Il a été démontré qu'il réduisait considérablement le risque de progression de la maladie et d'hospitalisation chez les patients atteints d'HAP . De plus, le this compound et ses impuretés associées ont été étudiés dans des études pharmacocinétiques utilisant des méthodes LC-MS/MS . La capacité du composé à agir comme un agoniste sélectif du récepteur de la prostacycline en fait un outil précieux dans la recherche axée sur la vasodilatation et l'inhibition de l'agrégation plaquettaire .

Mécanisme d'action

Le this compound et son métabolite actif, ACT-333679, agissent sur le récepteur de la prostacycline (récepteur IP) dans les tissus pulmonaires. La liaison à ce récepteur entraîne une augmentation de la vasodilatation des artères, une diminution de la prolifération cellulaire et une inhibition de l'agrégation plaquettaire. Ces effets sont bénéfiques dans le traitement de l'hypertension artérielle pulmonaire car ils contribuent à réduire la pression élevée dans la circulation pulmonaire .

Comparaison Avec Des Composés Similaires

Le sélexipag est unique par son action sélective sur le récepteur de la prostacycline. Les composés similaires comprennent l'époprostenol, le tréprostinil et l'iloprost, qui sont également utilisés dans le traitement de l'hypertension artérielle pulmonaire. Ces composés sont généralement administrés par voie intraveineuse ou par inhalation, tandis que le this compound est actif par voie orale, offrant une option plus pratique pour les patients .

Propriétés

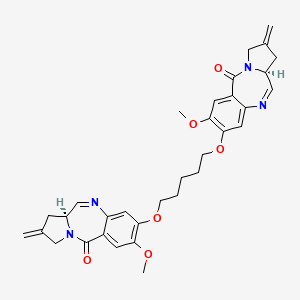

IUPAC Name |

2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]-N-methylsulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWZQTURMXZVHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027959 | |

| Record name | Selexipag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Selexipag is a selective prostacyclin (IP, also called PGI2) receptor agonist. The key features of pulmonary arterial hypertension include a decrease in prostacyclin and prostacyclin synthase (enzyme that helps produce prostacyclin) in the lung. Prostacyclin is a potent vasodilator with anti-proliferative, anti-inflammatory, and anti-thrombotic effects; therefore, there is strong rationale for treatment with IP receptor agonists. Selexipag is chemically distinct as it is not PGI2 or a PGI2 analogue and has high selectivity for the IP receptor. It is metabolized by carboxylesterase 1 to yield an active metabolite (ACT-333679) that is approximately 37 times more potent than selexipag. Both selexipag and its metabolite are selective for the IP receptor over other prostanoid receptors. | |

| Record name | Selexipag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11362 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

475086-01-2 | |

| Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]-N-(methylsulfonyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475086-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selexipag [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475086012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selexipag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11362 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selexipag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SELEXIPAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EXC0E384L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate](/img/structure/B1681648.png)

![(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B1681662.png)